5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol
Description
5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol is a synthetic organic compound featuring a tetrahydrofuran (oxolan) core substituted with a decyl chain at position 5 and a tetrahydropyran (oxan) ether group at position 2. Its molecular formula is C₁₉H₃₆O₄, with a molecular weight of 340.49 g/mol.
Properties
CAS No. |
62096-23-5 |
|---|---|
Molecular Formula |
C19H36O4 |
Molecular Weight |
328.5 g/mol |
IUPAC Name |
5-decyl-4-(oxan-2-yloxy)oxolan-2-ol |
InChI |
InChI=1S/C19H36O4/c1-2-3-4-5-6-7-8-9-12-16-17(15-18(20)22-16)23-19-13-10-11-14-21-19/h16-20H,2-15H2,1H3 |
InChI Key |
JBVIIBUNNFNSNV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1C(CC(O1)O)OC2CCCCO2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as decanol and oxan-2-ol.
Reaction Conditions: The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the formation of the desired compound.
Industrial Production: Industrial production methods may include large-scale synthesis using continuous flow reactors and optimization of reaction parameters to achieve high yields and purity.
Chemical Reactions Analysis
5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophilic or electrophilic reagents to replace specific functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as drug delivery systems and pharmaceutical formulations.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share structural or functional group similarities with 5-Decyl-4-[(oxan-2-yl)oxy]oxolan-2-ol:
Key Observations:
- Rutin shares the oxan (tetrahydropyran) ether linkage but incorporates a flavonoid backbone and glycosidic bonds, enhancing its water solubility compared to the target compound .
- The dioxane derivative from lacks the long alkyl chain but demonstrates synthetic strategies (e.g., DMSO/oxalyl chloride oxidation) applicable to ether formation in similar systems .
- Hydrogenated corn syrups () and flavonoid glucuronides () highlight the prevalence of oxan rings in natural and industrial compounds, though their functional roles differ significantly .
Physicochemical Properties
*Predicted based on alkyl-ether analogs in and .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
